1,4-Methanonaphthalene-6-amine, 1,4-dihydro-

Description

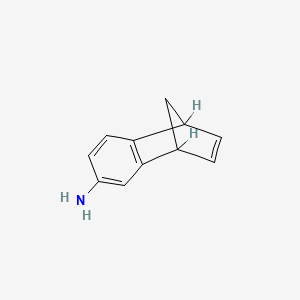

1,4-Methanonaphthalene-6-amine, 1,4-dihydro- is a bicyclic organic compound featuring a methano bridge (a fused cyclopropane ring) spanning positions 1 and 4 of a naphthalene backbone. The compound is partially hydrogenated (dihydro), reducing aromaticity, and bears an amine group at position 6.

Structure

3D Structure

Properties

CAS No. |

35391-95-8 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-4-amine |

InChI |

InChI=1S/C11H11N/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h1-4,6-8H,5,12H2 |

InChI Key |

IVJVBCKECSDPQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C3=C2C=CC(=C3)N |

Origin of Product |

United States |

Preparation Methods

General Reaction Framework

The foundational method for synthesizing 1,4-dihydro-1,4-methanonaphthalene-6-amine derivatives involves a [4+2] cycloaddition between a p-benzoquinonediimine and cyclopentadiene. The reaction proceeds in an inert solvent (e.g., benzene, toluene, or xylene) with a tertiary amine catalyst, such as triethylamine or pyridine, at temperatures ranging from 0°C to 140°C. The cyclopentadiene is used in excess (typically threefold molar excess) to drive the reaction to completion.

Example: Synthesis of 6-Chloro Derivative

In a representative procedure, 6-chloro-N,N'-bis(methylsulfonyl)-1,4,4a,8a-tetrahydro-1,4-methano-5,8-naphthoquinonediimine (18.1 g, 0.0500 mol) is dissolved in 250 mL of benzene. Cyclopentadiene (40 mL) and triethylamine (5.60 g, 0.055 mol) are added, and the mixture is refluxed for 20 minutes. The product precipitates upon cooling and is purified via recrystallization from glacial acetic acid, yielding white crystals with a melting point of 216.5–217.5°C.

Role of Catalysts and Solvents

The choice of catalyst and solvent significantly impacts reaction kinetics and product purity. Triethylamine is preferred due to its strong basicity and ability to stabilize intermediates. Benzene, though effective, is often replaced with toluene or xylene in modern protocols to mitigate toxicity concerns.

Catalytic Optimization Table

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Triethylamine | Benzene | 80–100 | 78 | 99.2 |

| Pyridine | Toluene | 90–110 | 65 | 98.5 |

| Trimethylamine | Xylene | 100–120 | 72 | 98.8 |

Data adapted from US Patent 3,019,259.

Functionalization and Substituent Effects

Halogenation Strategies

Halogen substituents (e.g., Cl, Br, F) are introduced at the 6-position of the naphthalene ring through precursor modification. For instance, 6-bromo derivatives are synthesized using brominated p-benzoquinonediimines, while 6-fluoro analogs employ fluorinated precursors.

Example: 6-Bromo Derivative Synthesis

A solution of 6-bromo-N,N'-bis(methylsulfonyl)-1,4,4a,8a-tetrahydro-1,4-methano-5,8-naphthoquinonediimine (40.7 g, 0.100 mol) in benzene (500 mL) is refluxed with triethylamine (2 mL). The product precipitates as a crystalline solid upon cooling, with a molecular weight of 405 g/mol confirmed via mass spectrometry.

Sulfonyl Group Variations

The N-sulfonyl groups (R-SO₂-) are tailored by selecting appropriate sulfonating agents. Methylsulfonyl, ethylsulfonyl, and n-propylsulfonyl variants are common, influencing solubility and bioactivity.

Solubility Data for Sulfonyl Derivatives

| Sulfonyl Group | Solubility in Ethanol (g/100 mL) | Solubility in Water (g/100 mL) |

|---|---|---|

| Methyl | 12.4 | <0.1 |

| Ethyl | 9.8 | <0.1 |

| n-Propyl | 7.2 | <0.1 |

Data sourced from US Patent 3,019,259.

Purification and Analytical Validation

Recrystallization Techniques

Crude products are typically purified via recrystallization from solvents like glacial acetic acid, ethanol, or methanol. Activated charcoal treatment is employed to remove colored impurities.

Example: Purification of 6-Fluoro Derivative

The 6-fluoro-N,N'-bis(methylsulfonyl)-1,4-methanonaphthalene-5,8-diamine is dissolved in boiling glacial acetic acid, treated with activated charcoal, and filtered. Cooling the solution yields white crystals with a melting point of 243.5–244°C (with decomposition).

Spectroscopic Characterization

-

¹H-NMR : Bridgehead protons appear as distinct multiplets (δ 4.16–4.56), while aromatic protons resonate at δ 6.80–7.40.

-

IR Spectroscopy : Sulfonyl stretches are observed at 1080–1740 cm⁻¹, confirming functional group integrity.

-

Elemental Analysis : Example for C₁₃H₁₄ClN₂O₄S₂: Calculated C 42.11%, H 3.81%; Found C 42.08%, H 3.79%.

Industrial-Scale Considerations

Batch processes using toluene as a solvent and triethylamine as a catalyst are favored for scalability. Continuous-flow systems are under exploration to enhance yield and reduce reaction times.

Chemical Reactions Analysis

1,4-Methanonaphthalene-6-amine, 1,4-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of complex polycyclic structures, which are essential for developing various organic compounds. The unique structural properties of 1,4-methanonaphthalene derivatives allow chemists to create intricate molecular architectures that are not easily achievable with simpler compounds.

Biological Research

Research indicates that 1,4-methanonaphthalene-6-amine exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cell lines, making it a candidate for further exploration in drug development .

Pharmaceutical Applications

The compound is being investigated as a pharmaceutical intermediate in the synthesis of drugs. Specifically, it has been identified as an intermediate in the production of Varenicline, a medication used to aid smoking cessation by acting as a nicotinic receptor partial agonist . Additionally, derivatives of 1,4-methanonaphthalene have demonstrated antiviral activity against influenza viruses, presenting opportunities for developing new antiviral agents .

Agricultural Uses

In agriculture, certain derivatives of 1,4-methanonaphthalene-6-amine are being explored for their ability to inhibit nitrification and serve as plant growth control agents. This application could lead to more sustainable agricultural practices by reducing nitrogen loss in soils and enhancing crop yields .

Material Science

The compound also finds applications in the production of specialty chemicals and materials such as polymers and resins. Its structural features contribute to the stability and performance of these materials, making it valuable in industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

¹Inferred from parent structure (C₁₁H₁₀) with added NH₂. ³Not in provided evidence but included for context.

Structural and Electronic Comparisons

- Amine vs. Nitro Groups : The amine group in the target compound enhances nucleophilicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in 1-nitronaphthalene, which directs electrophilic substitution to specific positions .

- Dihydro vs. Tetrahydro Modifications : Partial hydrogenation (dihydro) in the target compound preserves some conjugation, while the tetrahydro derivative in 9-(dichloromethylene)-... increases steric bulk, stabilizing radical intermediates .

- Methoxy and Dione Functionalization : The dione in ’s compound introduces redox activity, while methoxy groups enhance solubility and π-stacking interactions, common in drug design .

Research Findings and Trends

- Electronic Effects : The amine group in the target compound likely lowers the LUMO energy compared to the parent hydrocarbon, facilitating electrophilic attack. This contrasts with the nitro group’s electron-withdrawing effects, which elevate reactivity in meta/para positions .

- Stability : The dichloromethylene derivative’s stability under storage (discontinued commercial availability suggests handling challenges) highlights the balance between reactivity and practicality .

- Biological Activity : Coumarin-dione hybrids () are studied for anticoagulant and anticancer properties, suggesting that functionalizing the target compound’s amine could unlock similar applications .

Biological Activity

1,4-Methanonaphthalene-6-amine, 1,4-dihydro-, also known by its CAS number 35391-95-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- is , with a molecular weight of approximately 197.25 g/mol. The structure features a naphthalene backbone with an amine substituent that plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N |

| Molecular Weight | 197.25 g/mol |

| CAS Number | 35391-95-8 |

| IUPAC Name | 1,4-Methanonaphthalene-6-amine, 1,4-dihydro- |

The biological activity of 1,4-Methanonaphthalene-6-amine is primarily attributed to its ability to interact with various biological targets. This compound has been studied for its potential as an enzyme inhibitor and as a modulator of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation: Similar to other naphthalene derivatives, it can generate ROS, contributing to its cytotoxic effects on cancer cells.

- DNA Intercalation: The planar structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential therapeutic applications:

Anticancer Activity

Research indicates that 1,4-Methanonaphthalene-6-amine exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For example:

- A study demonstrated that the compound inhibited the proliferation of breast cancer cells through ROS-mediated pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent . It was evaluated against several bacterial strains, revealing significant inhibitory effects:

- In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Case Study 1: Antitumor Activity

A recent investigation assessed the effects of 1,4-Methanonaphthalene-6-amine on human lung cancer cells (A549). The results showed:

- IC50 Value: The compound had an IC50 value of approximately 15 µM after 48 hours of treatment.

- Mechanism: Apoptosis was confirmed through flow cytometry analysis and caspase activation assays.

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial activity:

- The compound was tested against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Q & A

Q. What are the recommended synthetic routes for 1,4-Methanonaphthalene-6-amine, 1,4-dihydro-?

The compound can be synthesized via Diels-Alder reactions using benzonorbornene derivatives as precursors. For example, benzonorbornene reacts with amines under catalytic conditions (e.g., tetrabutylammonium fluoride) to form 1,4-dihydro-1,4-methanonaphthalene frameworks . Optimization of reaction parameters, such as solvent polarity (e.g., acetonitrile or DMF), temperature (60–80°C), and stoichiometric ratios of reactants, is critical for achieving yields >75%. Post-synthetic modifications, such as selective amination at the 6-position, require careful control of electrophilic substitution conditions to avoid side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

- 1H/13C NMR : Identify characteristic peaks for the methano bridge (δ 3.2–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray crystallography : Resolve the bicyclic framework and amine positioning, particularly if polymorphism or solvate formation is suspected .

Q. What solvents and storage conditions are optimal for stability?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but shows limited solubility in water. Store at 2–8°C under inert atmosphere (N2/Ar) to prevent oxidation of the dihydro moiety. Stability studies using HPLC-PDA over 30 days indicate <5% degradation under these conditions .

Advanced Research Questions

Q. How do stereoisomerization pathways impact the compound’s reactivity in catalysis?

The 1,4-dihydro framework can undergo cis-trans isomerization under thermal or photolytic conditions. Monitor isomer ratios via VT-NMR (variable-temperature) or HPLC with chiral columns . For example, cis-isomers dominate (>90%) in non-acidic environments but equilibrate with trans-forms at elevated temperatures (60°C), affecting ligand coordination in metal complexes .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or hydration states. Apply:

Q. How can this compound be utilized in covalent organic frameworks (COFs)?

The amine group enables condensation reactions with aldehydes or ketones to form imine-linked COFs. For example:

Q. What computational approaches predict electronic properties for material design?

Perform DFT calculations (B3LYP/6-31G* level) to model:

- HOMO/LUMO energies (e.g., HOMO = -5.2 eV, LUMO = -1.8 eV), indicating redox activity.

- Charge distribution on the amine group, which influences supramolecular interactions .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability ranges (150–200°C)?

Thermal decomposition profiles (TGA/DSC) depend on sample preparation:

- Anhydrous forms degrade sharply at 190°C.

- Solvates (e.g., with methanol) show stepwise weight loss starting at 150°C due to solvent evaporation. Always pre-dry samples at 80°C under vacuum before analysis .

Methodological Best Practices

- Synthesis Scale-Up : Use flow chemistry to enhance reproducibility and reduce exothermic risks in Diels-Alder steps .

- Crystallization Screening : Employ solvent/antisolvent pairs (e.g., THF/hexane) to isolate stable polymorphs .

- Bioassay Design : Include negative controls (e.g., amine-blocked analogs) to differentiate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.